Desmethyl Ceftaroline Fosamil is derived from Ceftaroline Fosamil through metabolic processes that involve the removal of a methyl group. It falls under the classification of cephalosporins, which are characterized by their beta-lactam structure and broad-spectrum antibacterial activity. Specifically, it belongs to the subclass of beta-lactams known as cephalosporins, which are widely utilized in treating various bacterial infections due to their efficacy against both Gram-positive and Gram-negative bacteria .
The synthesis of Desmethyl Ceftaroline Fosamil can be understood through the production process of its parent compound, Ceftaroline Fosamil. The synthesis involves several key steps:
This method is noted for its efficiency, yielding high-quality products suitable for industrial production.
Desmethyl Ceftaroline Fosamil has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 670.66 g/mol. The structure includes multiple functional groups such as thiazoles and phosphonamino groups, which enhance its interaction with bacterial enzymes.
The structural representation can be summarized as follows:
Desmethyl Ceftaroline Fosamil participates in various chemical reactions primarily related to its metabolic conversion from Ceftaroline Fosamil. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and efficacy of Desmethyl Ceftaroline Fosamil in clinical settings.
The mechanism of action for Desmethyl Ceftaroline Fosamil is closely related to that of its parent compound, Ceftaroline. It functions primarily by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls, inhibiting cell wall synthesis:
The conversion from prodrug to active form occurs rapidly in systemic circulation due to enzymatic hydrolysis.
Desmethyl Ceftaroline Fosamil exhibits several notable physical and chemical properties:
These properties are vital for determining formulation strategies in pharmaceutical applications.
Desmethyl Ceftaroline Fosamil primarily serves as an impurity marker in the quality control processes for Ceftaroline Fosamil production. Its presence can indicate the quality and purity of pharmaceutical formulations containing Ceftaroline Fosamil. Additionally, understanding its pharmacological profile aids in assessing potential side effects or interactions when used alongside other antibiotics.
Desmethyl Ceftaroline Fosamil arises predominantly during the final stages of Ceftaroline Fosamil synthesis, where incomplete methylation of the pyridine nitrogen occurs. Key intermediates implicated in this impurity include:
Table 1: Key Intermediates and Associated Impurities
Intermediate | Chemical Function | Linked Impurity | Formation Trigger |
---|---|---|---|
4-(Thiazol-4-yl)pyridine | Quaternary ammonium precursor | Desmethyl Ceftaroline Fosamil | Incomplete methylation |
Di-Boc-phosphonoamino group | Phosphate prodrug protector | Desmethyl + deprotected variants | Acid-catalyzed deprotection |
7-ACA derivative | β-lactam backbone | Degraded Desmethyl products | Alkaline hydrolysis during synthesis |
Optimizing catalytic systems and reaction parameters is critical for minimizing Desmethyl formation:
Table 2: Catalytic Conditions and Byproduct Yields
Modification | Original Parameter | Optimized Parameter | Desmethyl Reduction |
---|---|---|---|
Methylation catalyst | None (thermal) | Tetrabutylammonium bromide | 98% → <0.3% |
Deprotection acid | Trifluoroacetic acid | Acetic acid/sulfuric acid | 5.2% → 0.8% |
Reaction temperature | 30–35°C | 20–25°C | 4.5-fold decrease |
Industrial production faces inherent trade-offs between biocatalytic and chemical routes concerning Desmethyl control:
Solvent selection critically influences Desmethyl generation during scale-up:
Table 3: Solvent Systems and Byproduct Correlations
Solvent System | Key Advantage | Desmethyl Yield | Primary Risk |
---|---|---|---|
DMSO | High intermediate solubility | 7.1% | Nucleophilic demethylation |
THF/H₂O (9:1) | Balanced polarity | 1.3% | β-lactam ring instability |
Chloroform/water (biphasic) | Efficient impurity removal | 0.9% | Residual solvent carryover |
Anhydrous acetonitrile | Hydrolysis suppression | 0.4% | Limited solubility of intermediates |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1